2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
2C-C is a 2,5-dimethoxyphenethylamine with a chlorine atom at the four position of the aromatic ring. A known hallucinogen, this compound stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine. 25C-NBOH is a derivative of 2C-C having an N-(2-hydroxybenzyl) addition at the amine. It is a potent agonist of serotonin receptors that shows selectivity for 5-HT2A over 5-HT2C (EC50s = ~ 0.40 and 15 nM, respectively). This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1539266-20-0
VCID:
VC0158896
InChI:
InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
SMILES:
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl
Molecular Formula:
C17H21Cl2NO3
Molecular Weight:
358.3 g/mol
2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
CAS No.: 1539266-20-0
Cat. No.: VC0158896
Molecular Formula: C17H21Cl2NO3
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2C-C is a 2,5-dimethoxyphenethylamine with a chlorine atom at the four position of the aromatic ring. A known hallucinogen, this compound stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine. 25C-NBOH is a derivative of 2C-C having an N-(2-hydroxybenzyl) addition at the amine. It is a potent agonist of serotonin receptors that shows selectivity for 5-HT2A over 5-HT2C (EC50s = ~ 0.40 and 15 nM, respectively). This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1539266-20-0 |
| Molecular Formula | C17H21Cl2NO3 |
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | 2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H |
| Standard InChI Key | AGSWPCDXODCJBI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl |
| Canonical SMILES | COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator